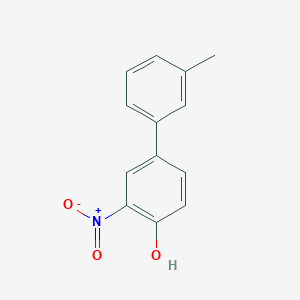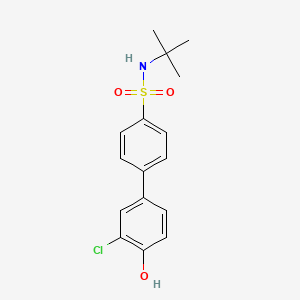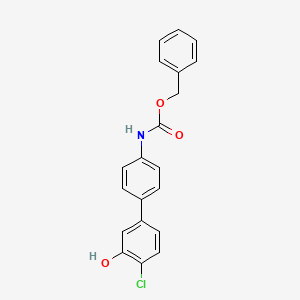
4-(3-Methylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylphenyl)-2-nitrophenol, also known as 4-MNP, is a highly versatile and valuable chemical compound. It is widely used in various scientific research applications, such as organic synthesis, drug design and development, and biochemistry. 4-MNP has a wide range of biochemical and physiological effects, and its structure and properties make it an ideal compound for laboratory experiments.
科学研究应用
4-(3-Methylphenyl)-2-nitrophenol, 95% has a wide range of scientific research applications. It is used in organic synthesis, drug design and development, and biochemistry. In organic synthesis, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to synthesize a variety of compounds, such as pharmaceuticals, dyes, and fragrances. In drug design and development, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to synthesize drugs and drug analogs. In biochemistry, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to study the structure and function of proteins and enzymes.
作用机制
The mechanism of action of 4-(3-Methylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound binds to proteins and enzymes and alters their structure and function. This can lead to changes in biochemical pathways and physiological processes.
Biochemical and Physiological Effects
4-(3-Methylphenyl)-2-nitrophenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug concentrations in the body. It has also been shown to inhibit the activity of enzymes involved in DNA replication, resulting in increased cell death. In addition, 4-(3-Methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of enzymes involved in neurotransmitter synthesis, resulting in decreased levels of neurotransmitters in the brain.
实验室实验的优点和局限性
4-(3-Methylphenyl)-2-nitrophenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly stable, making it an ideal compound for organic synthesis. It is also highly soluble in aqueous solutions, making it suitable for use in biochemical and physiological experiments. However, 4-(3-Methylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care.
未来方向
There are several potential future directions for the use of 4-(3-Methylphenyl)-2-nitrophenol, 95%. It could be used to study the structure and function of proteins and enzymes involved in drug metabolism, DNA replication, and neurotransmitter synthesis. It could also be used to develop new drugs and drug analogs, as well as to synthesize a variety of compounds for industrial and commercial applications. In addition, 4-(3-Methylphenyl)-2-nitrophenol, 95% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, 4-(3-Methylphenyl)-2-nitrophenol, 95% could be used to study the effects of environmental pollutants on biochemical pathways and physiological processes.
合成方法
The synthesis of 4-(3-Methylphenyl)-2-nitrophenol, 95% involves a two-step process. The first step involves the reaction of 3-methylphenol with nitric acid to form 4-nitro-3-methylphenol. The second step involves the oxidation of 4-nitro-3-methylphenol to form 4-(3-Methylphenyl)-2-nitrophenol, 95%. The reaction is carried out in aqueous solution at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction is catalyzed by an oxidizing agent such as potassium dichromate or potassium permanganate. The reaction is complete in about 20 minutes and yields a product with a purity of 95%.
属性
IUPAC Name |
4-(3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLAQCYORSZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686216 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-2-nitrophenol | |
CAS RN |
1261932-09-5 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)



